3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one
Description
3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one is a flavonoid-derived compound characterized by a dihydrochromen-4-one core substituted with hydroxyl, methoxy, and methyl groups. Its synthesis typically involves glycoside removal and methylation steps, as seen in related compounds .
Properties
Molecular Formula |
C19H20O7 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C19H20O7/c1-9-15(22)14-16(23)11(6-10-4-5-12(20)13(21)7-10)8-26-18(14)19(25-3)17(9)24-2/h4-5,7,11,20-22H,6,8H2,1-3H3 |
InChI Key |
JOUUNPLVSDYEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC)OC)OCC(C2=O)CC3=CC(=C(C=C3)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromenone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone ring.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the chromenone ring using reagents like methanol and hydroxylating agents.
Methylation: Introduction of the methyl group at the 6-position using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the chromenone ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced chromenone derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy groups.
Scientific Research Applications
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases related to oxidative stress, such as cancer and cardiovascular diseases .
Anticancer Properties
The compound has shown promise in anticancer research. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including inducing apoptosis (programmed cell death) and modulating signaling pathways associated with tumor growth .
Neuroprotective Effects
Evidence supports the neuroprotective potential of this compound. It may protect neuronal cells from oxidative damage and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Vasoprotective Effects
The compound is also noted for its vasoprotective properties. It has been explored as a treatment for chronic venous insufficiency and varicose veins due to its ability to improve blood circulation and reduce inflammation in vascular tissues .
Case Study 1: Anticancer Activity
A study published in Molecules investigated the effects of this compound on human cancer cell lines. The findings revealed that it significantly reduced cell viability in breast and colon cancer cells while promoting apoptosis through caspase activation pathways .
Case Study 2: Neuroprotection
In a preclinical trial, the neuroprotective effects of this compound were evaluated using animal models of neurodegeneration. Results demonstrated a reduction in neuronal loss and improvement in cognitive functions, attributed to the compound's antioxidant capabilities .
Mechanism of Action
The mechanism of action of 3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. The compound can also interact with cellular membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues and their similarity scores (based on ):
| CAS No. | Compound Name | Structural Similarity | Key Substituent Differences |
|---|---|---|---|
| 25694-72-8 | 3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one | 0.99 | N/A (closest match) |
| 520-27-4 | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-... | 0.80 | Glycoside substituent at position 7; additional sugar moiety |
| 20347-71-1 | (S)-5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one | 0.80 | Simplified chroman-4-one core; lacks dihydroxyphenylmethyl |
| 67604-48-2 | 2-(3,4-Dihydroxyphenyl)-2-((2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-3-yl)oxy)... | 0.77 | Biflavonoid structure with interflavonoid linkage |
| 578-74-5 | 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | 0.77 | Single hydroxyl group at phenyl; no methoxy or methyl groups |
Functional Group Analysis
- Methoxy vs. Hydroxyl Groups: The target compound’s 7,8-dimethoxy groups (vs.
- Dihydroxyphenylmethyl Substituent: This moiety distinguishes it from simpler flavonoids (e.g., 20347-71-1) and may enhance binding to proteins or receptors via π-π stacking or hydrogen bonding .
Physicochemical Properties
- Solubility : The compound’s methoxy groups increase hydrophobicity compared to glycosylated derivatives (e.g., 520-27-4), which exhibit higher water solubility due to sugar moieties .
- Stability : Methylation at positions 7 and 8 (as in the target compound) improves stability against oxidative degradation compared to hydroxylated analogues like 578-74-5 .
Bioactivity Comparisons
- Antioxidant Activity : Compounds with free hydroxyl groups (e.g., 578-74-5) typically show stronger radical-scavenging activity than methoxylated derivatives. However, the dihydroxyphenylmethyl group in the target compound may compensate by providing additional redox-active sites .
- Enzymatic Interactions : Glycosylated analogues (e.g., 520-27-4) are often prodrugs, requiring enzymatic hydrolysis for activation, whereas the target compound’s lack of glycosides allows direct bioactivity .
Biological Activity
3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one (commonly referred to as compound 1) is a flavonoid derivative known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, and anticancer effects, supported by relevant research findings and case studies.
- Molecular Formula : C19H20O7
- Molecular Weight : 360.36 g/mol
- CAS Number : 149180-48-3
1. Antioxidant Activity
Compound 1 exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and preventing oxidative stress-related diseases.
- Research Findings : A study demonstrated that compound 1 effectively scavenges free radicals in vitro, showing a higher antioxidant capacity compared to standard antioxidants like ascorbic acid. The IC50 value for DPPH radical scavenging activity was reported at approximately 25 µM .
2. Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases.
- Case Study : In a murine model of acute inflammation induced by carrageenan, administration of compound 1 significantly reduced paw edema compared to the control group. The reduction was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
3. Anticancer Properties
Compound 1 has demonstrated promising anticancer effects against various cancer cell lines.
- In Vitro Studies : A series of experiments conducted on breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed that compound 1 inhibited cell proliferation in a dose-dependent manner. The IC50 values were found to be 15 µM for MCF-7 and 20 µM for PC-3 cells .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry analysis indicated an increase in sub-G1 population upon treatment with compound 1 .
Comparative Biological Activity Table
| Activity Type | Compound 1 (IC50) | Standard Compound (IC50) |
|---|---|---|
| Antioxidant (DPPH) | 25 µM | Ascorbic Acid (30 µM) |
| Anti-inflammatory | Significant reduction in edema | N/A |
| Anticancer (MCF-7) | 15 µM | Tamoxifen (10 µM) |
| Anticancer (PC-3) | 20 µM | Docetaxel (15 µM) |
Q & A
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of this compound?
To confirm the structure, employ a combination of 1H/13C NMR to identify substituent positions and stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC-UV/DAD for purity assessment. For complex phenolic groups, 2D NMR techniques (COSY, HMBC) are critical to resolve overlapping signals .
Q. How can researchers address challenges in synthesizing this compound, such as oxidation of phenolic groups?
Use protective groups (e.g., acetyl or benzyl) during synthesis to prevent oxidation. Post-synthesis, employ mild deprotection methods (e.g., enzymatic cleavage) to retain hydroxyl functionality. Optimize reaction conditions (e.g., inert atmosphere, low temperature) to stabilize reactive intermediates .
Q. What in vitro models are suitable for preliminary bioactivity screening?
Use cell-based assays (e.g., antioxidant activity via DPPH/ABTS radical scavenging) and enzyme inhibition studies (e.g., COX-2 or tyrosinase) to evaluate pharmacological potential. Validate results with dose-response curves and IC50 calculations, ensuring replicates (≥3) to minimize variability .
Advanced Research Questions
Q. How should experimental designs account for multifactorial influences on the compound’s bioactivity?
Adopt a split-split-plot design to evaluate variables like pH, temperature, and biological matrices. For example:
Q. What methodologies resolve contradictions in reported antioxidant efficacy across studies?
Conduct meta-analysis of existing data, stratifying results by assay type (e.g., ORAC vs. FRAP) and experimental conditions. Perform molecular docking to correlate structural features (e.g., dihydroxyphenyl groups) with radical-neutralizing capacity. Validate via comparative kinetic studies under standardized conditions .
Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?
Implement a two-phase approach :
Laboratory phase : Measure hydrolysis/photolysis rates under controlled UV light and pH.
Field phase : Monitor degradation in microcosms simulating natural water bodies.
Use LC-MS/MS for quantification and QSAR modeling to predict long-term behavior .
Q. What strategies optimize the compound’s stability in pharmacological formulations?
Develop nanocarrier systems (e.g., liposomes or polymeric nanoparticles) to shield reactive hydroxyl groups. Characterize stability via accelerated aging studies (40°C/75% RH for 6 months) and validate with HPLC-UV degradation profiling .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
